4-Butyl-5-methyl-3-isoxazolol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-butyl-5-methyl-1,2-oxazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-3-4-5-7-6(2)11-9-8(7)10/h3-5H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNFWICANIRTVAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(ONC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40377283 | |

| Record name | 4-butyl-5-methyl-3-isoxazolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96520-39-7 | |

| Record name | 4-butyl-5-methyl-3-isoxazolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Butyl-5-methyl-3-isoxazolol

This comprehensive guide details the synthetic pathways for the preparation of 4-Butyl-5-methyl-3-isoxazolol, a substituted isoxazole of interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document provides a thorough overview of the synthetic strategies, detailed experimental protocols, and relevant quantitative data.

Introduction

This compound belongs to the isoxazole class of heterocyclic compounds, which are significant scaffolds in numerous biologically active molecules. The synthesis of this specific derivative involves the formation of a β-keto ester precursor followed by cyclization to construct the isoxazole ring. This guide will explore two primary methods for the final ring-closure step: a classical approach and a more recent, higher-yield methodology.

Synthetic Pathways Overview

The overall synthesis of this compound can be conceptualized in two main stages:

-

Stage 1: Synthesis of the β-Keto Ester Precursor: The key intermediate, ethyl 2-butyl-3-oxobutanoate, is synthesized via the alkylation of ethyl acetoacetate.

-

Stage 2: Isoxazolol Ring Formation: The isoxazole ring is constructed from the β-keto ester precursor through two distinct methods:

-

Method A: Classical Synthesis - Direct reaction with hydroxylamine.

-

Method B: High-Purity Synthesis - A multi-step process involving an N,O-diBoc-protected hydroxamic acid intermediate to avoid byproduct formation.

-

The following diagram illustrates the logical flow of the synthesis pathways.

Caption: Overall synthetic strategy for this compound.

Stage 1: Synthesis of Ethyl 2-butyl-3-oxobutanoate

The synthesis of the β-keto ester precursor is achieved through the alkylation of ethyl acetoacetate with a suitable butylating agent, typically butyl bromide. This reaction, a classic example of the acetoacetic ester synthesis, proceeds via the formation of an enolate ion which then acts as a nucleophile.[1][2][3][4][5]

Reaction Scheme

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. What alkyl bromide should be used in the acetoacetic ester synthe... | Study Prep in Pearson+ [pearson.com]

- 3. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. 22.7 Alkylation of Enolate Ions - Organic Chemistry | OpenStax [openstax.org]

- 5. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide on the Physicochemical Properties of 4-Butyl-5-methyl-3-isoxazolol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the heterocyclic compound 4-Butyl-5-methyl-3-isoxazolol. Due to the limited availability of direct experimental data for this specific molecule, this guide combines confirmed basic properties with predicted values and detailed general experimental protocols for their determination. This information is crucial for researchers in drug discovery and development for understanding the compound's behavior, including its absorption, distribution, metabolism, and excretion (ADME) properties.

Core Physicochemical Data

| Property | Value | Source |

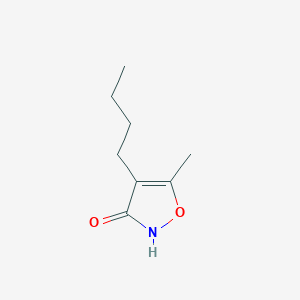

| Chemical Structure |  | Chemical Suppliers[1] |

| Molecular Formula | C₈H₁₃NO₂ | Chemical Suppliers[1] |

| Molecular Weight | 155.19 g·mol⁻¹ | Chemical Suppliers[1] |

| Predicted Density | 1.020 ± 0.06 g/cm³ | ChemicalBook |

| Predicted pKa | 12.0 ± 0.60 | ChemicalBook |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Aqueous Solubility | Not available | - |

| LogP | Not available | - |

Experimental Protocols for Physicochemical Property Determination

To facilitate further research and experimental validation of the predicted properties, this section details standardized methodologies for determining key physicochemical parameters.

Melting Point Determination (Capillary Method)

The melting point of a solid organic compound is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity.

Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of a solid organic compound.

Boiling Point Determination (Thiele Tube Method)

For liquid compounds, the boiling point is a fundamental physical property. The Thiele tube method is a common and effective technique for its determination using a small amount of sample.

Workflow for Boiling Point Determination

Caption: Workflow for determining the boiling point using the Thiele tube method.

Octanol-Water Partition Coefficient (LogP) Determination (Shake-Flask Method)

LogP is a measure of a compound's lipophilicity, which is a critical parameter for predicting its membrane permeability and overall pharmacokinetic profile. The shake-flask method is the traditional and most reliable method for its determination.

Workflow for LogP Determination

Caption: Workflow for the shake-flask method to determine the LogP value.

Acid Dissociation Constant (pKa) Determination (Potentiometric Titration)

The pKa value indicates the strength of an acid in a solution and is crucial for understanding a compound's ionization state at different physiological pH values, which affects its solubility, absorption, and receptor binding.

Workflow for pKa Determination

Caption: Workflow for pKa determination via potentiometric titration.

Biological Context and Signaling Pathways

While specific biological data for this compound is limited, the isoxazole scaffold is a well-established pharmacophore present in numerous bioactive compounds. Derivatives of isoxazole have been reported to interact with various biological targets and signaling pathways, highlighting the potential therapeutic relevance of this class of compounds.

Isoxazole derivatives have been implicated in the modulation of key cellular signaling pathways involved in inflammation, cell proliferation, and neurotransmission. For instance, some isoxazole-containing molecules act as anti-inflammatory agents by targeting enzymes like cyclooxygenase (COX). Others have shown activity in cancer cell lines, suggesting interference with proliferative signaling cascades.

Below is a generalized representation of a signaling pathway that could potentially be modulated by isoxazole derivatives, based on their known biological activities.

Generalized Signaling Pathway for Isoxazole Derivatives

Caption: A generalized signaling pathway potentially modulated by isoxazole derivatives.

Conclusion

This technical guide provides foundational physicochemical information for this compound, acknowledging the current gaps in experimental data. The detailed experimental protocols offer a clear path for researchers to determine these crucial parameters, which are essential for advancing the study of this compound in the context of drug discovery and development. The exploration of the broader biological activities of the isoxazole class suggests that this compound may hold therapeutic potential, warranting further investigation into its specific biological targets and mechanisms of action.

References

An In-depth Technical Guide to 4-Butyl-5-methyl-3-isoxazolol and its Core Structure

Disclaimer: This document provides a comprehensive overview of the chemical compound 4-Butyl-5-methyl-3-isoxazolol (CAS 96520-39-7) and the broader class of 4-alkyl-5-methyl-3-isoxazolols. It is intended for researchers, scientists, and drug development professionals. Specific experimental data for this compound is limited in publicly available literature. Therefore, this guide presents generalized experimental protocols and discusses the biological activities of structurally related isoxazole derivatives to provide a foundational understanding of this chemical scaffold.

Introduction

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, representing a privileged scaffold in medicinal chemistry.[1][2][3] Derivatives of isoxazole exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] this compound, belonging to the 3-isoxazolol subclass, is a small molecule with potential for further investigation in drug discovery programs. This technical guide consolidates the available information on this compound and its structural analogs, focusing on its physicochemical properties, synthesis, and potential biological relevance.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound and Related Analogs

| Property | This compound (Predicted) | 5-tert-butyl-4-methyl-3-isoxazolol | 5-methyl-3-isoxazolol |

| CAS Number | 96520-39-7[4] | N/A | 10004-44-1[5] |

| Molecular Formula | C₈H₁₃NO₂[4] | C₈H₁₃NO₂[6] | C₄H₅NO₂[5] |

| Molecular Weight | 155.19 g/mol | 155.20 g/mol [6] | 99.09 g/mol [5] |

| Melting Point | Not available | Not available[6] | Not available[5] |

| Boiling Point | Not available | Not available[6] | Not available[5] |

| Solubility | Predicted to be soluble in organic solvents like DMSO and methanol. | Not available | Not available |

| pKa | Not available | Not available | Not available |

Synthesis of 4-Alkyl-5-methyl-3-isoxazolols

The synthesis of 4-alkyl-5-methyl-3-isoxazolols can be achieved through several established methods for isoxazole ring formation. A common and effective approach is the reaction of a β-ketoester with hydroxylamine.

General Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of 4-alkyl-5-methyl-3-isoxazolols.

Caption: General workflow for the synthesis of 4-alkyl-5-methyl-3-isoxazolols.

Detailed Experimental Protocol (Representative)

This protocol describes a plausible method for the synthesis of this compound based on general isoxazole synthesis.

Materials:

-

Ethyl 2-butylacetoacetate

-

Hydroxylamine hydrochloride

-

Sodium hydroxide

-

Ethanol

-

Water

-

Diethyl ether

-

Magnesium sulfate

-

Hydrochloric acid

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-butylacetoacetate (1 equivalent) in ethanol.

-

Addition of Reagents: To this solution, add an aqueous solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium hydroxide (1.2 equivalents).

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Acidify the aqueous residue with dilute hydrochloric acid to a pH of approximately 5-6.

-

Extraction: Extract the product into diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Potential Biological Activities and Signaling Pathways

While no specific biological data for this compound has been reported, the isoxazole scaffold is present in numerous compounds with significant pharmacological activities.

Table 2: Reported Biological Activities of Isoxazole Derivatives

| Biological Activity | Description | References |

| Anticancer | Isoxazole derivatives have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. | [7] |

| Antibacterial | Certain isoxazoles exhibit activity against both Gram-positive and Gram-negative bacteria. | [3] |

| Anti-inflammatory | Some isoxazole-containing compounds act as inhibitors of inflammatory pathways. | [1] |

| Antiviral | The isoxazole nucleus is a component of some antiviral agents. | [2] |

Based on the known activities of related compounds, a hypothetical signaling pathway that could be modulated by a biologically active 4-alkyl-5-methyl-3-isoxazolol derivative is presented below. For instance, in an anticancer context, it might inhibit a key kinase in a cell proliferation pathway.

Caption: Hypothetical inhibition of a kinase cascade by a 4-alkyl-5-methyl-3-isoxazolol.

Experimental Protocols for Biological Evaluation

To assess the potential biological activities of this compound, standard in vitro assays can be employed.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Workflow:

Caption: Workflow for assessing anticancer activity using the MTT assay.

Antibacterial Activity: Agar Well Diffusion Assay

This method is used to assess the antimicrobial properties of a chemical agent.

Procedure:

-

Prepare Agar Plates: Pour molten Mueller-Hinton agar into sterile petri dishes and allow them to solidify.

-

Inoculate Plates: Spread a standardized inoculum of the test bacteria onto the surface of the agar plates.

-

Create Wells: Punch wells of a uniform diameter into the agar.

-

Add Compound: Add a known concentration of the this compound solution into the wells. A solvent control and a standard antibiotic are also included.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Measure Inhibition Zone: Measure the diameter of the zone of inhibition (the area around the well where bacterial growth is inhibited). A larger diameter indicates greater antibacterial activity.

Conclusion

This compound is a member of the promising isoxazole class of compounds. While specific experimental data for this molecule is sparse, this guide provides a framework for its synthesis and potential biological evaluation based on the well-established chemistry and pharmacology of the isoxazole scaffold. Further research is warranted to elucidate the specific properties and therapeutic potential of this and other 4-alkyl-5-methyl-3-isoxazolol derivatives.

References

- 1. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpca.org [ijpca.org]

- 3. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 4. This compound | CAS 96520-39-7 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. espublisher.com [espublisher.com]

The Biological Activity of Substituted Isoxazoles: A Technical Guide for Drug Discovery Professionals

Introduction

The isoxazole motif, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in medicinal chemistry. Its unique electronic properties and versatile synthetic accessibility have made it a privileged scaffold in the design of novel therapeutic agents. Substituted isoxazoles exhibit a remarkable breadth of biological activities, positioning them as promising candidates for drug development across various disease areas, including oncology, infectious diseases, and inflammatory conditions. This technical guide provides an in-depth overview of the biological activities of substituted isoxazoles, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the exploration of this important class of compounds.

Anticancer Activity of Substituted Isoxazoles

Substituted isoxazoles have emerged as a significant class of anticancer agents, demonstrating efficacy against a wide range of human cancer cell lines. Their mechanisms of action are diverse and include the induction of apoptosis, inhibition of key enzymes involved in cancer progression, and disruption of cellular signaling pathways critical for tumor growth and survival.

Mechanisms of Anticancer Action

The anticancer effects of substituted isoxazoles are mediated through several key mechanisms:

-

Induction of Apoptosis: Many isoxazole derivatives exert their anticancer effects by triggering programmed cell death, or apoptosis. This is often achieved through the modulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio and subsequent activation of the caspase cascade.[1][2][3][4] For instance, some derivatives have been shown to induce apoptosis through the activation of caspase-3/7.[5][6][7][8]

-

Enzyme Inhibition:

-

Aromatase Inhibition: Aromatase is a key enzyme in estrogen biosynthesis, and its inhibition is a validated strategy for the treatment of hormone-dependent breast cancer. Certain substituted isoxazoles have been identified as potent aromatase inhibitors.[9][10][11][12][13][14][15]

-

Tubulin Polymerization Inhibition: Microtubules are essential for cell division, and their disruption is a common mechanism of action for many successful anticancer drugs. Several isoxazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9][10][16][17][18][19][20][21][22]

-

Topoisomerase Inhibition: Topoisomerases are enzymes that regulate the topology of DNA and are critical for DNA replication and transcription. Isoxazole-containing compounds have been reported to inhibit both topoisomerase I and II, leading to DNA damage and cell death.[9][10][22][23][24][25][26][27]

-

Histone Deacetylase (HDAC) Inhibition: HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. HDAC inhibitors are a promising class of anticancer agents, and several isoxazole-based compounds have demonstrated potent HDAC inhibitory activity.[9][10][18][28][29][30][31][32]

-

-

Modulation of Signaling Pathways: Substituted isoxazoles can interfere with key signaling pathways that are often dysregulated in cancer, including the Akt/GSK3β/β-catenin and Raf/MEK/ERK pathways.

Quantitative Data: Anticancer Activity

The following tables summarize the in vitro anticancer activity of various substituted isoxazoles against different human cancer cell lines.

Table 1: Cytotoxicity of Substituted Isoxazoles against Various Cancer Cell Lines

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| Isoxazole-naphthalene derivative (5j) | MCF-7 (Breast) | 1.23 ± 0.16 | [16] |

| Pyrazole/isoxazole linked arylcinnamide (15a) | HeLa (Cervical) | 0.4 | [19][33] |

| Pyrazole/isoxazole linked arylcinnamide (15b) | HeLa (Cervical) | 1.8 | [19][33] |

| Pyrazole/isoxazole linked arylcinnamide (15e) | HeLa (Cervical) | 1.2 | [19][33] |

| Pyrazole/isoxazole linked arylcinnamide (15i) | HeLa (Cervical) | 2.7 | [19][33] |

| Pyrazole/isoxazole linked arylcinnamide (15l) | HeLa (Cervical) | 1.7 | [19][33] |

| 3-phenylisoxazole derivative (17) | PC3 (Prostate) | 5.82 | [31] |

| 5-(4-bromophenyl)-1,3-oxazole derivative (OXZ-9) | MCF-7 (Breast) | 11.56 | [11] |

| 5-(4-bromophenyl)-1,3-oxazole derivative (OXZ-11) | MCF-7 (Breast) | 14.63 | [11] |

| 5-(4-bromophenyl)-1,3-oxazole derivative (OXZ-8) | MCF-7 (Breast) | 17.56 | [11] |

| Phenyl[3-(1,3-oxazol-5-yl)phenyl]carbamate (OXA-19) | MCF-7 (Breast) | 11.8 | [13] |

| Thiazole derivative (DIPTH) | HepG-2 (Liver) | 14.05 | [27] |

| Thiazole derivative (DIPTH) | MCF-7 (Breast) | 17.77 | [27] |

| Triazole derivative (4d) | MCF-7 (Breast) | 6.7342 | [34] |

| Triazole derivative (4d) | A549 (Lung) | 17.1761 | [34] |

Table 2: Enzyme Inhibition by Substituted Isoxazoles

| Target Enzyme | Compound/Derivative Class | IC50 (µM) | Reference |

| Tubulin Polymerization | Isoxazole-naphthalene derivative (5j) | 3.4 | [16][17] |

| Tubulin Polymerization | 1,3-Oxazole sulfonamide (16) | 0.22 | [16] |

| Tubulin Polymerization | 1,3-Oxazole sulfonamide (22, 30, 32) | < 0.08 | [16] |

| Topoisomerase II | Benzo[a]phenazine derivative (6) | 6.9 | [22] |

| HDAC1 | 3-hydroxy-isoxazole derivative | 0.7 | [28] |

| Aromatase | 5-(4-bromophenyl)-1,3-oxazole derivative (OXZ-9) | 14.8 | [11] |

| Aromatase | Phenyl[3-(1,3-oxazol-5-yl)phenyl]carbamate (OXA-19) | 15.6 | [13] |

| Tyrosyl-DNA phosphodiesterase 2 (TDP2) | Isoxazoloquinolinedione derivative (70) | 0.46 ± 0.15 | [23] |

Anti-inflammatory Activity of Substituted Isoxazoles

Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and cancer. Substituted isoxazoles have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Mechanism of Anti-inflammatory Action

The primary mechanism of anti-inflammatory action for many isoxazole derivatives is the inhibition of COX-1 and COX-2 enzymes. These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy as it is associated with a lower risk of gastrointestinal side effects compared to non-selective COX inhibitors.

Quantitative Data: Anti-inflammatory Activity

The following table summarizes the in vivo anti-inflammatory activity of various substituted isoxazoles in the carrageenan-induced rat paw edema model.

Table 3: Anti-inflammatory Activity of Substituted Isoxazoles in the Carrageenan-Induced Rat Paw Edema Model

| Compound/Derivative Class | Dose (mg/kg) | Maximum Inhibition (%) | Time (h) | Reference |

| Benzenesulfonamide derivative (1) | 200 | 96.31 | 4 | [35] |

| Benzenesulfonamide derivative (3) | 200 | 99.69 | 4 | [35] |

| Diarylsulfonylurea-chalcone hybrid (4r) | Not Specified | Remarkable | Not Specified | |

| Diarylsulfonylurea-chalcone hybrid (4o) | Not Specified | Remarkable | Not Specified | |

| Detoxified Mazaryun (high dose) | Not Specified | 39.4 | 5 | [26] |

Table 4: In Vitro COX Enzyme Inhibition by Substituted Isoxazoles

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Mofezolac | 0.0079 | > 50 | > 6300 | [2] |

| 3,4-Bis(4-methoxyphenyl)-5-vinylisoxazole (22) | 0.042 | > 50 | > 1190 | [2] |

| Isoxazole derivative (C6) | 52.16 ± 0.11 | 0.55 ± 0.03 | 94.83 | [17] |

| Isoxazole derivative (C5) | 60.08 ± 0.19 | 0.85 ± 0.04 | 70.68 | [17] |

| Isoxazole derivative (C3) | 22.57 ± 0.05 | 0.93 ± 0.01 | 24.26 | [17] |

| Isoxazole-carboxamide (A13) | 0.064 | 0.013 | 4.63 | [36] |

| Isoxazole-carboxamide (B2) | Not Specified | Not Specified | 20.7 | [36] |

Antimicrobial Activity of Substituted Isoxazoles

The rise of antibiotic resistance is a global health crisis, necessitating the discovery of novel antimicrobial agents. Substituted isoxazoles have shown promising activity against a range of pathogenic bacteria and fungi.

Mechanism of Antimicrobial Action

The precise mechanisms of antimicrobial action for many isoxazole derivatives are still under investigation. However, it is believed that they may act by disrupting cell wall synthesis, inhibiting essential enzymes, or interfering with nucleic acid synthesis.

Quantitative Data: Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values of various substituted isoxazoles against common bacterial strains.

Table 5: Minimum Inhibitory Concentration (MIC) of Substituted Isoxazoles

| Compound/Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference |

| N3, N5-di(substituted)isoxazole-3,5-diamine (178f) | E. coli | 95 | [5] |

| N3, N5-di(substituted)isoxazole-3,5-diamine (178e) | E. coli | 110 | [5] |

| N3, N5-di(substituted)isoxazole-3,5-diamine (178d) | E. coli | 117 | [5] |

| N3, N5-di(substituted)isoxazole-3,5-diamine (178e) | S. aureus | 95 | [5] |

| N3, N5-di(substituted)isoxazole-3,5-diamine (178d) | S. aureus | 100 | [5] |

| Isoxazole derivative (TPI-2) | S. aureus | 6.25 | [35][37] |

| Isoxazole derivative (TPI-2) | E. coli | 6.25 | [35][37] |

| Isoxazole derivative (TPI-5) | S. aureus | 6.25 | [35][37] |

| Isoxazole derivative (TPI-5) | E. coli | 6.25 | [35][37] |

| Isoxazole derivative (TPI-14) | S. aureus | 6.25 | [35][37] |

| Isoxazole derivative (TPI-14) | E. coli | 6.25 | [35][37] |

| Isoxazole-amino acid conjugate (5a-d) | Enterococcus durans | 0.06 - 2.5 | [38] |

| Isoxazole-amino acid conjugate (5a-d) | Bacillus subtilis | 0.06 - 2.5 | [38] |

| Isoxazole-amino acid conjugate (5a-d) | Rhodococcus qingshengii | 0.06 - 2.5 | [38] |

| Isoxazole-amino acid conjugate (5a-d) | E. coli | 0.06 - 2.5 | [38] |

| Triazole-isoxazole hybrid (7b) | E. coli | 15 | [12] |

| Triazole-isoxazole hybrid (7b) | P. aeruginosa | 30 | [12] |

| Isoxazole derivative (PUB9) | S. aureus | < 0.00025 | [1][39] |

Signaling Pathways Modulated by Substituted Isoxazoles

The biological activities of substituted isoxazoles are often underpinned by their ability to modulate key cellular signaling pathways. Understanding these interactions is crucial for rational drug design and development.

Akt/GSK3β/β-catenin Signaling Pathway

The Akt/GSK3β/β-catenin pathway is a critical regulator of cell survival, proliferation, and differentiation. Dysregulation of this pathway is implicated in various diseases, including cancer. Certain isoxazole chalcone derivatives have been shown to activate this pathway, leading to increased melanogenesis.[11][20] This involves the phosphorylation and inactivation of GSK3β by Akt, which in turn prevents the degradation of β-catenin.[11][40][41][42][43] Accumulated β-catenin then translocates to the nucleus to activate target gene expression.[9][11]

Caption: Akt/GSK3β/β-catenin signaling pathway modulation.

Raf/MEK/ERK Signaling Pathway

The Raf/MEK/ERK pathway, also known as the MAPK pathway, is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival. It is frequently hyperactivated in various cancers. While the direct quantitative effects of isoxazoles on this pathway are still being elucidated, their impact on cell proliferation and apoptosis suggests a potential modulatory role.

Caption: Raf/MEK/ERK signaling pathway.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

MTT Assay for Cell Viability

This colorimetric assay is used to assess cell metabolic activity and, by inference, cell viability and proliferation.

-

Materials:

-

Human cancer cell line of interest

-

Complete culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Substituted isoxazole test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile culture plates

-

Multichannel pipette

-

Microplate reader

-

-

Procedure:

-

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.[23]

-

Prepare serial dilutions of the isoxazole test compounds in culture medium.

-

After 24 hours, replace the medium with 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[7]

-

Carefully aspirate the medium containing MTT and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[39]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.[39]

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

-

Carrageenan-Induced Rat Paw Edema Assay

This in vivo assay is a standard method for evaluating the anti-inflammatory activity of compounds.

-

Materials:

-

Wistar rats (male, 240-285 g)

-

1% κ-carrageenan solution in saline

-

Substituted isoxazole test compounds

-

Plethysmometer

-

Vehicle for test compounds (e.g., saline, DMSO)

-

Standard anti-inflammatory drug (e.g., indomethacin)

-

-

Procedure:

-

Acclimatize the rats for at least one week before the experiment.

-

Administer the test compounds or the standard drug (e.g., intraperitoneally) 30-60 minutes before carrageenan injection.[26][41]

-

Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

-

Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.[26][37]

-

Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[26]

-

Calculate the increase in paw volume (edema) for each rat at each time point.

-

Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.[26]

-

In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of cyclooxygenase enzymes.

-

Materials:

-

Purified ovine COX-1 and human recombinant COX-2 enzymes

-

Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme cofactor

-

Arachidonic acid (substrate)

-

Substituted isoxazole test compounds

-

Standard COX inhibitors (e.g., celecoxib, indomethacin)

-

Colorimetric or fluorometric detection kit

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare serial dilutions of the test compounds and standard inhibitors in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme to each well.

-

Add the test compounds or standard inhibitors to the appropriate wells and incubate for a defined period (e.g., 10 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Incubate the plate for a specific time (e.g., 2 minutes) at 37°C.

-

Stop the reaction by adding a stop solution (e.g., saturated stannous chloride).

-

Measure the amount of prostaglandin produced using a suitable detection method according to the manufacturer's instructions.

-

Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value.[2][17][36]

-

Disk Diffusion Method for Antimicrobial Susceptibility Testing

This method is used to determine the susceptibility of a bacterial strain to an antimicrobial agent.

-

Materials:

-

Bacterial strains (e.g., E. coli, S. aureus)

-

Mueller-Hinton agar (MHA) plates

-

Sterile saline

-

Sterile cotton swabs

-

Paper disks impregnated with known concentrations of the isoxazole test compounds

-

Standard antibiotic disks (e.g., ciprofloxacin)

-

Incubator

-

-

Procedure:

-

Prepare a bacterial inoculum by suspending a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.

-

Dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of an MHA plate to create a bacterial lawn.

-

Aseptically place the paper disks impregnated with the test compounds and the standard antibiotic onto the surface of the agar plate.

-

Gently press the disks to ensure complete contact with the agar.

-

Invert the plates and incubate at 37°C for 18-24 hours.

-

After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

-

The size of the zone of inhibition is indicative of the antimicrobial activity of the compound.

-

Conclusion

Substituted isoxazoles represent a highly versatile and promising class of compounds with a wide range of biological activities. Their demonstrated efficacy as anticancer, anti-inflammatory, and antimicrobial agents, coupled with their diverse mechanisms of action, underscores their potential for the development of novel therapeutics. This technical guide has provided a comprehensive overview of the current state of research in this field, highlighting quantitative data, experimental protocols, and the intricate signaling pathways modulated by these compounds. It is anticipated that continued exploration of the structure-activity relationships and mechanisms of action of substituted isoxazoles will lead to the discovery and development of new and improved drugs to address unmet medical needs.

References

- 1. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Upregulation of BAX and caspase-3, as well as downregulation of Bcl-2 during treatment with indeno[1,2-b]quinoxalin derivatives, mediated apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Up regulation of Bax and down regulation of Bcl2 during 3-NC mediated apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]

- 7. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. An Isoxazole Chalcone Derivative Enhances Melanogenesis in B16 Melanoma Cells via the Akt/GSK3β/β-Catenin Signaling Pathways [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. ViewArticleDetail [ijpronline.com]

- 12. Aromatase Inhibitors as a Promising Direction for the Search for New Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ViewSpecialArticleDetail [ijpronline.com]

- 14. researchgate.net [researchgate.net]

- 15. Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Electrochemical Synthesis of New Isoxazoles and Triazoles Tethered with Thiouracil Base as Inhibitors of Histone Deacetylases in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Design and synthesis of pyrazole/isoxazole linked arylcinnamides as tubulin polymerization inhibitors and potential antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. The synthesis of furoquinolinedione and isoxazoloquinolinedione derivatives as selective Tyrosyl-DNA phosphodiesterase 2 (TDP2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]

- 27. New thiazole derivative as a potential anticancer and topoisomerase II inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Inhibitors of histone deacetylase 6 based on a novel 3-hydroxy-isoxazole zinc binding group [iris.unicampania.it]

- 29. Synthesis and HDAC Inhibitory Activity of Isosteric Thiazoline-Oxazole Largazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Next-generation of selective histone deacetylase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02985K [pubs.rsc.org]

- 31. Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 32. mdpi.com [mdpi.com]

- 33. researchgate.net [researchgate.net]

- 34. Synthesis, Characterization, and In Vitro and In Silico Studies of New Triazole Derivatives as Aromatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 35. mdpi.com [mdpi.com]

- 36. researchgate.net [researchgate.net]

- 37. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 38. Design of novel water-soluble isoxazole-based antimicrobial agents and evaluation of their cytotoxicity and acute toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 39. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 40. researchgate.net [researchgate.net]

- 41. Pkb/Akt1 Mediates Wnt/GSK3β/β-Catenin Signaling-Induced Apoptosis in Human Cord Blood Stem Cells Exposed to Organophosphate Pesticide Monocrotophos - PMC [pmc.ncbi.nlm.nih.gov]

- 42. Activation of the AKT/GSK-3β/β-catenin pathway via photobiomodulation therapy promotes neural stem cell proliferation in neonatal rat models of hypoxic-ischemic brain damage - PMC [pmc.ncbi.nlm.nih.gov]

- 43. researchgate.net [researchgate.net]

Unraveling the Enigma: A Technical Guide to the Potential Mechanism of Action of 4-Butyl-5-methyl-3-isoxazolol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities. The specific biological target and resulting mechanism of action are heavily influenced by the nature and position of substituents on the isoxazole ring. While the precise mechanism of 4-butyl-5-methyl-3-isoxazolol remains to be elucidated, analysis of related compounds suggests several plausible pathways that warrant investigation. This guide summarizes these potential mechanisms, provides a framework for experimental validation, and presents hypothetical signaling pathways.

Potential Mechanisms of Action Based on Structural Analogs

The biological activity of isoxazole derivatives is diverse, ranging from neurotransmitter receptor modulation to enzyme inhibition. The substitution pattern on the isoxazole core is a key determinant of its pharmacological profile.

GABAergic Modulation

A significant body of research has focused on 3-isoxazolol derivatives as ligands for the GABAA receptor. Specifically, compounds with substituents at the 4- and 5-positions can act as antagonists. For instance, 4-aryl or 4-arylalkyl-substituted 3-isoxazolols have demonstrated potent competitive antagonism at the GABAA receptor. This interaction is thought to occur within the GABA binding pocket, where the isoxazolol core mimics the carboxylate group of GABA, and the substituents at the 4- and 5-positions explore adjacent hydrophobic pockets.

Anti-inflammatory Activity

Various isoxazole derivatives have been reported to possess anti-inflammatory properties through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX). The specific substitution pattern dictates the selectivity and potency of this inhibition. For example, some diarylisoxazoles have shown potent and selective COX-2 inhibition, a key target for anti-inflammatory drugs with reduced gastrointestinal side effects.

Anticancer and Other Activities

The isoxazole motif is also present in a number of compounds with anticancer properties. These derivatives can exert their effects through various mechanisms, including the inhibition of protein kinases or other enzymes critical for cancer cell proliferation and survival. Additionally, isoxazole derivatives have been explored for their potential as leukotriene biosynthesis inhibitors and other therapeutic applications.

Summary of Biological Activities of Related Isoxazole Derivatives

To provide a comparative overview, the following table summarizes the biological activities of various isoxazole derivatives based on available literature.

| Isoxazole Derivative Class | Substitution Pattern | Biological Target/Activity |

| 3-Isoxazolol Derivatives | 4-Aryl or 4-Arylalkyl at C4 | Competitive GABAA receptor antagonists |

| Diaryl Isoxazoles | Aryl groups at C3 and C5 | Anticancer agents, potentially targeting protein kinases |

| Isoxazolo[4,5-d]pyridazin-4(5H)-ones | Fused ring system | Dual COX-2/5-LOX inhibitors with anti-inflammatory activity |

| 4,5-Diarylisoxazol-3-carboxylic acids | Aryl groups at C4 and C5, carboxylic acid at C3 | Leukotriene biosynthesis inhibitors, potentially targeting FLAP |

Proposed Experimental Workflow for Elucidating the Mechanism of Action

For a novel compound such as this compound, a systematic experimental approach is required to determine its mechanism of action. The following workflow outlines a potential strategy.

Hypothetical Signaling Pathways

Given the prevalence of GABAA receptor modulation and anti-inflammatory activity among isoxazole derivatives, the following diagrams illustrate hypothetical signaling pathways that could be investigated for this compound.

Hypothetical GABAergic Antagonism

This pathway illustrates the potential action of this compound as a GABAA receptor antagonist, leading to neuronal excitation.

Hypothetical Anti-inflammatory Pathway

This diagram depicts a potential mechanism where the compound inhibits COX and LOX enzymes, thereby reducing the production of pro-inflammatory mediators.

Conclusion

While the specific mechanism of action for this compound remains to be experimentally determined, the rich pharmacology of the isoxazole class of molecules provides a strong foundation for targeted investigation. The structural features of a butyl group at the 4-position and a methyl group at the 5-position suggest that both steric and electronic properties will play a crucial role in defining its biological activity. The proposed experimental workflow and hypothetical signaling pathways offer a rational starting point for researchers to unravel the therapeutic potential of this compound. Further studies are essential to characterize its pharmacological profile and to determine its potential as a novel therapeutic agent.

Unlocking New Therapeutic Avenues: A Technical Guide to the Potential Targets of Isoxazole Compounds

For Immediate Release

[City, State] – [Date] – The isoxazole scaffold, a five-membered heterocycle, has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of the key therapeutic targets of isoxazole-containing compounds, offering valuable insights for researchers, scientists, and drug development professionals. The guide summarizes quantitative data, details experimental protocols, and visualizes complex biological pathways to facilitate a comprehensive understanding of the therapeutic potential of this versatile chemical moiety.

Isoxazole derivatives have shown promise in a multitude of therapeutic areas, including oncology, inflammation, infectious diseases, and neurology. Their ability to interact with a diverse range of biological targets stems from their unique electronic and structural properties, which allow for a variety of non-covalent interactions with proteins.[1][2][3] This guide will delve into the specifics of these interactions and the methodologies used to quantify them.

Anti-Inflammatory and Analgesic Targets

Isoxazole derivatives have been extensively investigated for their anti-inflammatory and analgesic properties, primarily through the inhibition of key enzymes in the inflammatory cascade.

Cyclooxygenase (COX) Enzymes

A significant number of isoxazole-containing compounds exhibit potent and selective inhibition of cyclooxygenase enzymes, particularly COX-2.[4][5][6][7] This selectivity is a desirable attribute for anti-inflammatory drugs, as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.

| Compound ID | Target | IC50 (µM) | Reference |

| IXZ3 | COX-2 | 0.95 | [4][5][6] |

| C3 | COX-2 | 0.93 ± 0.01 | [8] |

| C5 | COX-2 | 0.85 ± 0.04 | [8] |

| C6 | COX-2 | Not specified | [8] |

| Mofezolac | COX-1 | 0.0079 | [7] |

| Mofezolac | COX-2 | >50 | [7] |

This protocol outlines a common method for determining the inhibitory activity of isoxazole compounds against COX-1 and COX-2 enzymes.

-

Enzyme Preparation: Purified ovine COX-1 and human recombinant COX-2 are prepared in a suitable buffer (e.g., Tris-HCl).

-

Compound Incubation: The test isoxazole compound, dissolved in a suitable solvent like DMSO, is pre-incubated with the enzyme at a specific temperature (e.g., 25°C) for a defined period (e.g., 15 minutes) to allow for binding.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

-

Quantification of Prostaglandin Production: The reaction is allowed to proceed for a specific time (e.g., 10-20 minutes) and then terminated. The amount of prostaglandin E2 (PGE2) produced is quantified using a commercially available enzyme immunoassay (EIA) kit.

-

Data Analysis: The percentage of inhibition is calculated by comparing the amount of PGE2 produced in the presence of the test compound to that of a control (vehicle-treated) sample. The IC50 value, the concentration of the compound that causes 50% inhibition, is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

References

- 1. Geldanamycin, an inhibitor of heat shock protein 90 (Hsp90) mediated signal transduction has anti-inflammatory effects and interacts with glucocorticoid receptor in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chaperoning oncogenes: Hsp90 as a target of geldanamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of potent N-(isoxazol-5-yl)amides as HSP90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. research.aalto.fi [research.aalto.fi]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Butyl-5-methyl-3-isoxazolol and its Structural Analogues as GABA-A Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-butyl-5-methyl-3-isoxazolol and its structural analogues, with a focus on their synthesis, pharmacological activity as GABA-A receptor antagonists, and the experimental methodologies used for their characterization.

Introduction

The γ-aminobutyric acid type A (GABA-A) receptor is the primary mediator of fast synaptic inhibition in the central nervous system and a key target for a wide range of therapeutic agents.[1] Antagonists of the GABA-A receptor are valuable research tools for studying GABAergic neurotransmission and have potential therapeutic applications in conditions characterized by excessive GABAergic activity.[2] The 3-isoxazolol scaffold has emerged as a privileged structure for the development of GABA-A receptor ligands. This guide focuses on 4-substituted-5-methyl-3-isoxazolol derivatives, exploring the structure-activity relationships that govern their antagonist potency.

Synthesis of this compound and Analogues

The synthesis of 4-alkyl-5-methyl-3-isoxazolol derivatives generally proceeds through the condensation of a β-ketoester with hydroxylamine, followed by C-alkylation at the 4-position. While a specific protocol for this compound is not widely published, a general and adaptable synthetic route is described below, based on established methods for analogous compounds.[3][4]

Experimental Protocol: General Synthesis of 4-Alkyl-5-methyl-3-isoxazolols

A plausible synthetic pathway for this compound is a multi-step process. The initial step involves the reaction of ethyl acetoacetate with hydroxylamine hydrochloride to form 5-methyl-3-isoxazolol. This intermediate is then subjected to alkylation at the C-4 position using an appropriate alkyl halide, in this case, butyl bromide, in the presence of a base.

Pharmacological Activity and Structure-Activity Relationships

The primary mechanism of action for this class of compounds is competitive antagonism at the GABA-A receptor.[5] This means they bind to the same site as the endogenous ligand GABA but do not activate the receptor, thereby blocking its inhibitory effect.[5] The affinity and potency of these analogues are highly dependent on the nature of the substituent at the 4-position of the isoxazolol ring.

Quantitative Data Summary

The following table summarizes the in vitro binding affinities (Ki) and functional antagonist potencies (IC50) of a series of 4-substituted-5-(4-piperidyl)-3-isoxazolol analogues at the GABA-A receptor. While not direct analogues of this compound, this data from Frølund et al. (2007) provides valuable insight into the structure-activity relationships of 4-substituted 3-isoxazolols.

| Compound | 4-Substituent | Ki (nM) | IC50 (nM) |

| 1 | H | - | - |

| 2 | 1-Naphthylmethyl | 49 | - |

| 3a | 1-Bromo-2-naphthylmethyl | 10 | 42 |

| 3b | 5-Bromo-2-naphthylmethyl | 45 | - |

| 3c | 7-Bromo-2-naphthylmethyl | 109 | - |

| 3d | 8-Bromo-2-naphthylmethyl | 80 | - |

| 3e-k | Other substituted 2-naphthylmethyl | 16-250 | - |

| 4l-n | Phenyl | 41-fold increase in affinity relative to 4-PIOL | - |

Data adapted from Frølund et al., J Med Chem. 2007;50(8):1988-92.[6]

Experimental Protocols

The characterization of this compound analogues as GABA-A receptor antagonists involves a combination of radioligand binding assays to determine their affinity for the receptor and electrophysiological techniques to assess their functional effects on receptor activity.

Radioligand Binding Assay for GABA-A Receptor

This protocol is used to determine the binding affinity (Ki) of the test compounds by measuring their ability to displace a radiolabeled ligand from the GABA-A receptor.

Materials:

-

Radioligand: [³H]Muscimol or [³H]GABA.

-

Membrane Preparation: Rat or mouse brain membranes expressing GABA-A receptors.

-

Binding Buffer: Typically a Tris-HCl buffer at a physiological pH.

-

Test Compounds: this compound analogues at varying concentrations.

-

Non-specific Binding Control: A high concentration of unlabeled GABA.

-

Glass fiber filters and a cell harvester.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize brain tissue in a suitable buffer and centrifuge to isolate the membrane fraction. Wash the membranes multiple times to remove endogenous GABA.[1]

-

Assay Setup: In a 96-well plate, combine the membrane preparation, radioligand at a fixed concentration (near its Kd), and varying concentrations of the test compound. Include wells for total binding (no competitor) and non-specific binding (excess unlabeled GABA).

-

Incubation: Incubate the plates at a controlled temperature (e.g., 4°C) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand. Wash the filters with ice-cold buffer.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

Electrophysiological Assessment: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is used to measure the functional effects of the compounds on GABA-A receptors expressed in Xenopus oocytes.

Materials:

-

Xenopus laevis oocytes.

-

cRNA encoding the subunits of the desired GABA-A receptor subtype.

-

Two-electrode voltage clamp setup (amplifier, microelectrodes, perfusion system).

-

Recording solution (e.g., ND96).

-

GABA and test compounds.

Procedure:

-

Oocyte Preparation and Injection: Harvest and defolliculate Xenopus oocytes. Inject the oocytes with the cRNA for the GABA-A receptor subunits and incubate for 2-5 days to allow for receptor expression.

-

Recording Setup: Place an oocyte in the recording chamber and perfuse with the recording solution. Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection.

-

Voltage Clamp: Clamp the membrane potential of the oocyte at a holding potential (e.g., -70 mV).

-

GABA Application: Apply a known concentration of GABA to the oocyte to elicit an inward chloride current.

-

Compound Application: Co-apply the test compound with GABA to determine its effect on the GABA-induced current. To assess antagonist activity, measure the reduction in the GABA-evoked current in the presence of the compound.

-

Data Analysis: Construct concentration-response curves for the inhibition of the GABA-induced current by the test compound and determine the IC50 value.

Downstream Signaling and Conclusion

The antagonism of GABA-A receptors by this compound and its analogues prevents the influx of chloride ions that normally occurs upon GABA binding.[5] This leads to a reduction in neuronal inhibition and a consequent increase in neuronal excitability.[5] The downstream effects of this disinhibition can be complex, influencing various signaling cascades. For instance, in developing neurons, GABA-A receptor activation can lead to depolarization and subsequent calcium influx through voltage-gated calcium channels, activating protein kinase C (PKC) and phosphorylating downstream targets like GAP-43 and MARCKS.[7] Antagonism of this pathway would therefore be expected to prevent these developmental signaling events.

References

- 1. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. GABA Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are GABAA receptor antagonists and how do they work? [synapse.patsnap.com]

- 6. GABA - Wikipedia [en.wikipedia.org]

- 7. Signaling pathway downstream of GABAA receptor in the growth cone - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Docking Studies of 4-Butyl-5-methyl-3-isoxazolol: A Technical Guide Based on Structurally Analogous Compounds

Disclaimer: As of the latest literature review, specific in silico docking studies for 4-Butyl-5-methyl-3-isoxazolol are not publicly available. This technical guide, therefore, presents a comprehensive overview of the methodologies and findings from research on structurally analogous isoxazole derivatives. The insights derived from these related compounds offer a valuable framework for predicting the potential molecular interactions and biological targets of this compound. This document is intended for researchers, scientists, and professionals in the field of drug development, providing a detailed look at the computational techniques and experimental data relevant to this class of compounds.

The isoxazole scaffold is a prominent feature in medicinal chemistry, recognized for its diverse pharmacological activities. Derivatives of this core structure have been investigated for a range of therapeutic applications, including as anti-inflammatory, antimicrobial, and anticancer agents. In silico molecular docking is a critical computational tool in the rational design of these compounds, enabling the prediction of binding affinities and interaction patterns with specific biological targets.

Potential Biological Targets for Isoxazole Derivatives

Based on studies of structurally similar compounds, potential biological targets for this compound could include:

-

Cyclooxygenase (COX) Enzymes: Isoxazole derivatives have been evaluated as inhibitors of COX-1 and COX-2, which are key enzymes in the inflammatory pathway.

-

Retinoic-Acid-Receptor-Related Orphan Receptor γt (RORγt): Trisubstituted isoxazoles have been identified as allosteric modulators of RORγt, a nuclear receptor involved in autoimmune diseases.

-

Anticancer Targets: Various isoxazole derivatives have been investigated for their potential to inhibit cancer cell growth through interactions with targets like protein kinases and other enzymes essential for DNA and RNA synthesis.[1]

Quantitative Data from Analog Studies

The following tables summarize quantitative data from in silico docking and biological assays of various isoxazole derivatives. This data provides a reference for the potential binding affinities and inhibitory concentrations that could be expected for this compound against similar targets.

Table 1: Molecular Docking and Biological Activity of Isoxazole Derivatives as COX Inhibitors

| Compound ID | Target | Docking Score (kcal/mol) | IC50 (nM) | Selectivity Ratio (COX-1/COX-2) | Reference |

| A13 | COX-1 | - | 64 | 4.63 | [2][3] |

| A13 | COX-2 | - | 13 | 4.63 | [2][3] |

| 5b | COX-2 | -8.7 | - | - | |

| 5c | COX-2 | -8.5 | - | - | |

| 5d | COX-2 | -8.4 | - | - |

Table 2: Molecular Docking and Biological Activity of Trisubstituted Isoxazoles against RORγt

| Compound ID | Assay | IC50 (nM) | ΔTm (°C) | Reference |

| 3 | TR-FRET | 140 ± 10 | 4.9 | [4] |

| 6 | TR-FRET | - | 6.4 | [4] |

| 10 | TR-FRET | 140 ± 10 | - | [4] |

| 11 | TR-FRET | 110 ± 10 | - | [4] |

| 12 | TR-FRET | 3300 ± 300 | - | [4] |

| 13 | TR-FRET | 2900 ± 200 | - | [4] |

Table 3: Anticancer Activity of Isoxazolidine and Isoxazoline Derivatives

| Compound ID | Target (PDB ID) | Binding Energy (kcal/mol) | Reference |

| 3b | 1JU6 | -8.50 | [1] |

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the literature for analogous isoxazole derivatives. These protocols can serve as a template for designing future in silico and in vitro studies of this compound.

In Silico Molecular Docking Protocol (General)

A generalized workflow for molecular docking studies of isoxazole derivatives is as follows:

-

Protein Preparation:

-

The three-dimensional crystal structure of the target protein is downloaded from the Protein Data Bank (PDB).

-

Water molecules and co-crystallized ligands are removed.

-

Polar hydrogens and Kollman charges are added to the protein structure.

-

The prepared protein is saved in a suitable format (e.g., PDBQT for AutoDock).

-

-

Ligand Preparation:

-

The 2D structure of the ligand (e.g., this compound) is drawn using chemical drawing software like ChemDraw or MarvinSketch.

-

The 2D structure is converted to a 3D structure and its energy is minimized using a suitable force field (e.g., MMFF94).

-

Gasteiger charges are computed, and rotatable bonds are defined.

-

The prepared ligand is saved in a suitable format (e.g., PDBQT).

-

-

Docking Simulation:

-

A grid box is defined to encompass the active site of the target protein.

-

Molecular docking is performed using software like AutoDock Vina or Glide. The program explores various conformations of the ligand within the defined active site and calculates the binding affinity for each conformation.

-

-

Analysis of Results:

-

The docking results are analyzed to identify the best binding pose based on the lowest binding energy.

-

The interactions between the ligand and the amino acid residues of the protein (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed using software like PyMOL or Discovery Studio.

-

In Vitro COX Inhibition Assay

The in vitro cyclooxygenase (COX) inhibition assay is performed to determine the potency and selectivity of compounds against COX-1 and COX-2 enzymes.

-

Enzyme and Substrate Preparation: Ovine or human recombinant COX-1 and COX-2 enzymes are used. Arachidonic acid is used as the substrate.

-

Assay Procedure:

-

The test compounds are pre-incubated with the COX enzyme in a buffer solution.

-

The reaction is initiated by the addition of arachidonic acid.

-

The conversion of arachidonic acid to prostaglandin H2 (PGH2) is monitored, typically by measuring the oxygen consumption or by using a colorimetric or fluorescent method to detect the product.

-

-

Data Analysis: The IC50 values (the concentration of the compound that inhibits 50% of the enzyme activity) are calculated from the dose-response curves. The selectivity ratio is determined by dividing the IC50 for COX-1 by the IC50 for COX-2.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the in silico study of isoxazole derivatives.

This technical guide provides a foundational understanding of the potential in silico docking studies for this compound by drawing parallels with structurally related compounds. The presented methodologies and data can guide future computational and experimental investigations to elucidate the specific biological activities and mechanisms of action of this compound.

References

- 1. repositorio.uam.es [repositorio.uam.es]

- 2. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Butyl-5-methyl-3-isoxazolol

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-Butyl-5-methyl-3-isoxazolol. Due to the limited availability of specific experimental data for this compound in public literature, this guide presents expected spectroscopic data based on the analysis of structurally similar isoxazole derivatives. It includes detailed experimental protocols for key analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, a logical workflow for the spectroscopic analysis of isoxazole derivatives is provided to guide researchers in their characterization efforts.

Introduction

This compound is a substituted isoxazole, a class of five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions. Isoxazole derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The precise structural elucidation of these molecules is paramount for understanding their structure-activity relationships (SAR) and ensuring their quality and purity. Spectroscopic techniques are indispensable tools for this purpose. This guide outlines the expected spectroscopic profile of this compound and provides standardized protocols for its analysis.

Chemical Structure

Chemical Name: this compound CAS Number: 96520-39-7 Molecular Formula: C₈H₁₃NO₂ Molecular Weight: 155.19 g/mol Structure:

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. These predictions are based on the known spectral characteristics of the isoxazole ring system and related alkyl-substituted derivatives.[1][2]

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~0.9 | Triplet | 3H | -CH₂CH₂CH₂CH₃ |

| ~1.3 | Sextet | 2H | -CH₂CH₂CH₂ CH₃ |

| ~1.5 | Quintet | 2H | -CH₂ CH₂CH₂CH₃ |

| ~2.4 | Triplet | 2H | -CH₂ CH₂CH₂CH₃ |

| ~2.2 | Singlet | 3H | 5-CH₃ |

| ~10-12 (broad) | Singlet | 1H | 3-OH |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~13.8 | -CH₂CH₂CH₂CH₃ |

| ~22.5 | -CH₂CH₂CH₂ CH₃ |

| ~30.0 | -CH₂ CH₂CH₂CH₃ |

| ~25.0 | -CH₂ CH₂CH₂CH₃ |

| ~10.0 | 5-CH₃ |

| ~105.0 | C4 (quaternary) |

| ~160.0 | C5 (quaternary) |

| ~170.0 | C3 (quaternary, -C-OH) |

FT-IR (Fourier-Transform Infrared) Spectroscopy

Sample Preparation: KBr Pellet or ATR

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-2500 (broad) | Strong | O-H stretch (carboxylic acid-like H-bonding) |

| 2955, 2930, 2870 | Medium | C-H stretch (aliphatic) |

| ~1650 | Strong | C=O stretch (from tautomeric hydroxypyrazolone form) |

| ~1570 | Medium | C=N stretch (isoxazole ring) |

| ~1465, 1380 | Medium | C-H bend (aliphatic) |

| ~1200-1000 | Strong | C-O stretch |

| ~900-800 | Medium | N-O stretch (isoxazole ring) |

Mass Spectrometry (MS)

Ionization Method: Electron Ionization (EI)

| m/z | Relative Intensity | Assignment |

| 155 | [M]⁺ (Molecular Ion) | C₈H₁₃NO₂⁺ |

| 112 | High | [M - C₃H₇]⁺ (Loss of propyl radical) or [M - C₂H₃O]⁺ (ring fragmentation) |

| 98 | Medium | [M - C₄H₉]⁺ (Loss of butyl radical) |

| 84 | Medium | Further fragmentation |

| 57 | High | [C₄H₉]⁺ (Butyl cation) |

| 43 | High | [C₃H₇]⁺ (Propyl cation) or [CH₃CO]⁺ (Acetyl cation) |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy.[3][4]

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.[3]

-

Ensure the sample is fully dissolved; vortex or sonicate if necessary.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.[4]

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field strength for better resolution.

-

Acquisition Parameters:

-

Number of scans: 16-64 (adjust for desired signal-to-noise ratio).

-

Relaxation delay (d1): 1-5 seconds.

-

Pulse width: Calibrated 90° pulse.

-

Spectral width: 0-16 ppm.

-

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz (corresponding to a 400 MHz ¹H instrument).

-

Acquisition Parameters:

-

Number of scans: 1024 or more (due to the low natural abundance of ¹³C).[5]

-

Relaxation delay (d1): 2-5 seconds.

-

Pulse program: Standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral width: 0-220 ppm.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale to the solvent residual peak or TMS (0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy.[7][8]

-

Sample Preparation (KBr Pellet Method): [6]

-

Grind 1-2 mg of the solid sample with 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[7]

-

Transfer the powder to a pellet press die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[7]

-

-

Sample Preparation (Attenuated Total Reflectance - ATR): [6]

-

Ensure the ATR crystal (e.g., diamond) is clean.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Place the sample in the instrument.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the absorbance or transmittance spectrum.

-

Perform baseline correction if necessary.

-

Identify and assign the characteristic absorption bands.

-

Mass Spectrometry (MS).[10][11]

-

Sample Introduction:

-

For a pure solid sample, a direct insertion probe can be used.

-

Alternatively, the sample can be dissolved in a volatile solvent and introduced via a gas chromatograph (GC-MS) for separation and analysis.[8]

-

-

Ionization (Electron Ionization - EI): [9][10]

-

The sample is introduced into the ion source, which is under high vacuum.

-

The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[10][11]

-

This results in the ejection of an electron from the molecule, forming a molecular ion (M⁺), which can then undergo fragmentation.[10][11]

-

-

Mass Analysis:

-

The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).

-

The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection and Data Processing:

-

The separated ions are detected, and their abundance is recorded.

-

The resulting mass spectrum plots the relative abundance of ions as a function of their m/z ratio.

-

Analyze the molecular ion peak and the fragmentation pattern to deduce the molecular weight and structural features of the compound.[12]

-

Mandatory Visualization

Logical Workflow for Spectroscopic Analysis

Caption: Logical workflow for the spectroscopic analysis of this compound.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. azolifesciences.com [azolifesciences.com]

- 4. NMR Spectroscopy [www2.chemistry.msu.edu]

- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Electron ionization - Wikipedia [en.wikipedia.org]

- 9. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

- 12. pubs.acs.org [pubs.acs.org]

4-Butyl-5-methyl-3-isoxazolol molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physicochemical properties of 4-Butyl-5-methyl-3-isoxazolol. Due to the limited availability of specific experimental data for this compound, this document also outlines a general synthetic methodology for related isoxazole derivatives and presents a conceptual framework for its potential integration into a drug discovery workflow.

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized below. These values are essential for any experimental design, including stoichiometric calculations for synthesis, preparation of solutions for biological assays, and interpretation of analytical data.

| Property | Value | Source |

| Molecular Formula | C₈H₁₃NO₂ | [1] |

| Molecular Weight | 155.20 g/mol | Calculated |

| CAS Number | 96520-39-7 | [1] |

| SMILES | CCCCC1=C(ON=C1[O-])C | [1] |

General Experimental Protocol: Synthesis of Trisubstituted Isoxazoles

Reaction: 1,3-Dipolar Cycloaddition of a Nitrile Oxide with an Alkyne

Materials:

-

Appropriate nitrile oxide precursor (e.g., an oxime)

-

An alkyne with the desired substituents

-

An in situ dehydrating agent/oxidant (e.g., sodium hypochlorite)

-

An appropriate solvent (e.g., dichloromethane, ethyl acetate)

-

Base (e.g., triethylamine)

Procedure:

-

Preparation of the Nitrile Oxide (in situ): The corresponding aldoxime is dissolved in a suitable organic solvent. A base, such as triethylamine, is added to facilitate the subsequent elimination reaction.

-

Generation of the Dipole: An oxidizing agent, such as aqueous sodium hypochlorite, is added dropwise to the aldoxime solution at a controlled temperature (typically 0-5 °C) to generate the nitrile oxide in situ.

-

Cycloaddition: The alkyne, dissolved in the same solvent, is then added to the reaction mixture containing the freshly generated nitrile oxide. The reaction is typically stirred at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).

-